molecular formula C16H18N2O3S B2592856 methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate CAS No. 519019-36-4

methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate

Cat. No.: B2592856
CAS No.: 519019-36-4
M. Wt: 318.39
InChI Key: QWGJMDUXYXQLKG-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a cyclohexaneamido substituent at position 2 and a methyl ester group at position 6 of the benzothiazole core. The cyclohexaneamido group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding interactions with biological targets like diguanylate cyclases (DGCs) .

Properties

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGJMDUXYXQLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with cyclohexanecarboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Methyl 2-Amino-1,3-Benzothiazole-6-Carboxylate (CAS 66947-92-0): Substituent: Amino group (-NH₂). Molecular Weight: 208.24 g/mol. Properties: Lower lipophilicity (predicted logP ~1.5) compared to cyclohexaneamido derivatives. Acts as a precursor for metal coordination complexes, as seen in lead(II) complexes forming hydrogen-bonded networks . Applications: Intermediate in synthesizing bioactive compounds .
  • Ethyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate (EN300-302629): Substituent: Acetamido group (-NHCOCH₃). Molecular Weight: 249.36 g/mol. Properties: Moderate lipophilicity (logP ~2.0). The acetyl group enhances metabolic stability compared to free amines. No direct bioactivity reported, but serves as a scaffold for further modifications .
  • Ethyl 2-(tert-Butoxycarbonyl)Amino-1,3-Benzothiazole-6-Carboxylate: Substituent: tert-Boc-protected amino group (-NHBoc). Molecular Weight: 264.31 g/mol. Properties: Increased steric bulk improves solubility in organic solvents. Used as a protective intermediate in peptide synthesis .
  • Ethyl 2-Tricyclodecaneamido-1,3-Benzothiazole-6-Carboxylate :

    • Substituent: Tricyclo[3.3.1.1³,⁷]decane carbonyl group.
    • Properties: Extreme steric hindrance and lipophilicity (logP >4). Likely impacts membrane permeability and target binding kinetics .

Substituent Effects on Physicochemical Properties

Compound Substituent at C2 Molecular Weight (g/mol) Predicted logP Key Properties
Methyl 2-cyclohexaneamido-... Cyclohexaneamido ~305.3* ~3.5 High lipophilicity, moderate solubility
Methyl 2-amino-... (CAS 66947-92-0) -NH₂ 208.24 ~1.5 Polar, forms coordination complexes
Ethyl 2-acetamido-... (EN300-302629) -NHCOCH₃ 249.36 ~2.0 Enhanced metabolic stability
Ethyl 2-(tricyclodecaneamido)-... Tricyclodecane carbonyl ~357.4* >4.0 Low aqueous solubility, rigid structure

*Calculated based on structural analogs.

Enzyme Inhibition and Antibiofilm Activity

  • N-(4-Anilinophenyl)Benzamide: A DGC inhibitor with IC₅₀ values of 1–17.83 µM against bacterial enzymes. Reduces biofilm formation in V. cholerae and P. aeruginosa .
  • Sulfasalazine and Eprosartan : Broad-spectrum DGC inhibitors (IC₅₀: 170–888 µM). The cyclohexaneamido group in the target compound may mimic these inhibitors’ amide interactions with the GGDEF domain .
  • Methyl 2-Cyclohexaneamido-... : Hypothesized to inhibit DGCs via hydrophobic interactions with peripheral residues in the enzyme’s active site, leveraging its bulky cyclohexane moiety .

Coordination Chemistry

  • Lead(II) Complexes: Methyl 2-amino-1,3-benzothiazole-6-carboxylate forms stable complexes with Pb(II) via carboxylate and thiazole nitrogen coordination. The cyclohexaneamido variant may exhibit altered binding modes due to steric constraints .

Biological Activity

Methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, also known by its CAS number 519019-36-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted on various benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines at varying concentrations (1 µM to 4 µM) . The mechanism involved apoptosis promotion and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound B7A4312.0Apoptosis induction
Compound B7A5491.5Cell cycle arrest
This compoundH12993.0Apoptosis induction

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. This compound has been assessed for its efficacy against various bacterial strains.

Research Findings on Antimicrobial Efficacy

In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been explored in various models. This compound has shown promise in reducing pro-inflammatory cytokines in cell cultures.

Study on Inflammatory Response

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels.

Treatment GroupIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control250200
Methyl derivative (10 µM)150100

This reduction indicates that this compound may exert anti-inflammatory effects through modulation of cytokine production.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Anticancer Mechanism : The compound appears to inhibit key signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function through binding to essential enzymes.
  • Anti-inflammatory Mechanism : The compound likely modulates the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Q & A

Q. What are the established synthetic routes for methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzothiazole carboxylate precursor (e.g., methyl 2-amino-1,3-benzothiazole-6-carboxylate) with cyclohexanecarboxylic acid derivatives. Key steps include:

  • Amidation : Reacting the amino group on the benzothiazole core with activated cyclohexanecarbonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and reaction time (4–24 hours). For example, excess acylating agents improve conversion but may require careful quenching to avoid side products .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzothiazole core, cyclohexaneamide substituent, and methyl ester. Key signals include:
    • Benzothiazole protons (δ 7.2–8.5 ppm).
    • Cyclohexaneamide NH (δ 8.0–8.5 ppm, broad).
    • Methyl ester (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C15_{15}H17_{17}N2_2O3_3S: calc. 305.096, observed 305.095) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry of the cyclohexaneamide group (if crystalline) .

Advanced Research Questions

Q. How does the cyclohexaneamide substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing benzothiazole core and steric bulk of the cyclohexaneamide group direct reactivity:

  • Nucleophilic Substitution : The 2-position amide group deactivates the benzothiazole ring, reducing susceptibility to electrophilic attack. However, the 6-carboxylate ester can undergo hydrolysis to a carboxylic acid under acidic/basic conditions .
  • Oxidation : The sulfur in benzothiazole may oxidize to sulfoxide/sulfone derivatives using H2_2O2_2 or KMnO4_4, altering electronic properties and biological activity .

Q. What contradictory data exist regarding the biological activity of benzothiazole derivatives, and how can these be resolved experimentally?

  • Antitumor Activity : Some studies report IC50_{50} values <10 μM against HeLa or MCF-7 cells , while others show inactivity due to poor solubility or metabolic instability.
  • Resolution Strategies :
    • Solubility Enhancement : Use prodrug strategies (e.g., ester-to-acid conversion) .
    • Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways .
    • SAR Studies : Modify substituents (e.g., replacing cyclohexaneamide with smaller alkyl groups) to isolate critical pharmacophores .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets. The benzothiazole core may π-stack with aromatic residues, while the cyclohexaneamide engages in hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be systematically addressed?

  • Batch Comparison : Analyze multiple batches via 1^1H NMR and HPLC to identify impurities (e.g., unreacted starting materials or hydrolysis products) .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to resolve ambiguous NH signals in crowded regions .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Methodological Guidance

Q. What protocols are recommended for optimizing the compound’s solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted into assay buffers .
  • Lipid Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve aqueous dispersion .
  • pH Adjustment : Ionize the carboxylate group at pH >7.0 to enhance solubility .

Q. How should researchers design controlled experiments to evaluate structure-activity relationships (SAR) for this compound?

  • Variable Substituents : Synthesize derivatives with modified amides (e.g., cyclopentaneamide, linear alkyl chains) .
  • Biological Testing : Parallel screening against a panel of cell lines (e.g., HeLa, CaCo-2) and enzyme targets (e.g., HDACs, kinases) .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate
Reactant of Route 2
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methyl 2-cyclohexaneamido-1,3-benzothiazole-6-carboxylate

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